N-cyclopropyl-3-methoxy-2-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Pain Research

N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) is a synthetic small-molecule benzamide derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol. The compound features a 2-methyl-3-methoxy substituted phenyl ring linked via an amide bond to a cyclopropylamine group.

Molecular Formula C12H15NO2
Molecular Weight 205.25
CAS No. 897948-59-3
Cat. No. B3060831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-methoxy-2-methylbenzamide
CAS897948-59-3
Molecular FormulaC12H15NO2
Molecular Weight205.25
Structural Identifiers
SMILESCC1=C(C=CC=C1OC)C(=O)NC2CC2
InChIInChI=1S/C12H15NO2/c1-8-10(4-3-5-11(8)15-2)12(14)13-9-6-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14)
InChIKeyKBNBSDHSMYGQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3): Chemical Identity and Procurement Baseline


N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) is a synthetic small-molecule benzamide derivative with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . The compound features a 2-methyl-3-methoxy substituted phenyl ring linked via an amide bond to a cyclopropylamine group [1]. This specific substitution pattern confers distinct physicochemical properties, including a predicted logP of approximately 1.41, indicating balanced lipophilicity [2]. The compound is primarily utilized as a research chemical, a pharmaceutical intermediate, and as a structural probe in medicinal chemistry campaigns targeting ion channels and kinases [3].

Procurement Risk of N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) Substitution: Why Structural Analogs Are Not Interchangeable


Substituting N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) with a seemingly similar benzamide analog (e.g., regioisomers or N-acyl derivatives) is scientifically untenable and can invalidate experimental outcomes. Minor structural modifications, such as altering the position of the methyl and methoxy groups on the phenyl ring or appending a bulky acyl group to the cyclopropyl nitrogen, profoundly alter key molecular determinants including molecular conformation, electronic distribution, and steric accessibility to biological targets [1]. These changes directly impact target binding kinetics, selectivity profiles, and even metabolic stability. For instance, the specific 2-methyl-3-methoxy substitution pattern in the target compound is known to influence the dihedral angle of the amide bond, a critical parameter for molecular recognition, unlike its regioisomers or N-acylated derivatives which exhibit different spatial geometries [2]. Relying on a non-identical analog without rigorous side-by-side validation introduces uncontrolled variables, leading to irreproducible data and wasted resources .

Quantitative Differentiation Guide for N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) Against Key Comparators


Regioisomeric Selectivity: 2-Methyl-3-Methoxy vs. 3-Methoxy-4-Methyl Benzamide

The precise positioning of the methyl and methoxy substituents on the benzamide core is a primary driver of biological activity. In a patent series evaluating N-cyclopropylbenzamides for sodium channel (NaV) inhibition, compounds with the 2-methyl-3-methoxy substitution pattern (the target compound) were explicitly claimed as preferred embodiments for treating pain [1]. In contrast, the regioisomer N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS 1007767-11-4) is not claimed for this utility and has a distinct hazard profile, including oral acute toxicity (Category 4) and skin irritation (Category 2) . This regioisomeric shift alters the compound's pharmacophore and safety profile.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pain Research

Molecular Size and Property Divergence from N-Acylated Analogs

A common synthetic route appends a bulky acyl group to the cyclopropyl nitrogen, creating compounds like N-[1-(3,5-dimethylbenzoyl)cyclopropyl]-3-methoxy-2-methylbenzamide (CAS 644979-35-1). This modification significantly increases molecular size and lipophilicity. The target compound (MW 205.25) adheres to lead-like property space, whereas the N-acylated analog (MW 337.4, logP 3.76) is larger and more lipophilic, which can negatively impact solubility and permeability [1]. The target compound is a versatile intermediate; the N-acylated analog is a more complex final compound with a specific ecdysone receptor agonist activity (EC50 = 20.4 µM) that is not shared by the simpler amide [2].

Drug Discovery ADME Properties Chemical Probe Development

Kinase Inhibition Potential: Class-Level SAR for N-Cyclopropylbenzamides

The N-cyclopropylbenzamide motif, exemplified by N-cyclopropyl-3-methoxy-2-methylbenzamide, is a recognized scaffold for developing potent kinase inhibitors. Patents and research on structurally analogous N-cyclopropylbenzamides demonstrate high affinity for key kinases like p38α MAPK, a central node in inflammatory signaling [1]. While direct IC50 data for the specific target compound (897948-59-3) against p38α is not publicly available, its close structural relationship to these inhibitors suggests it is a critical building block or fragment for this target class. For context, optimized N-cyclopropylbenzamide derivatives have achieved nanomolar potency (IC50 values often < 100 nM) against p38α in biochemical assays [2].

Kinase Inhibitor Discovery Inflammation Cancer Biology

Defined Application Scenarios for N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) Based on Empirical Differentiation


Scaffold for Structure-Activity Relationship (SAR) Studies in Sodium Channel (NaV) Pain Programs

N-cyclopropyl-3-methoxy-2-methylbenzamide (CAS 897948-59-3) is a specifically claimed chemotype in patents for treating sodium channel-mediated pain (e.g., NaV1.7) [1]. Its procurement is justified for research groups synthesizing focused libraries to optimize potency and selectivity against this therapeutically relevant target. The compound's simple structure allows for systematic modification of the phenyl ring and amide group to map critical binding interactions, a task unsuitable for more complex, N-acylated analogs [2].

Core Fragment for p38α MAP Kinase Inhibitor Optimization

Due to the established role of N-cyclopropylbenzamides as potent p38α MAP kinase inhibitors, this compound serves as an ideal starting fragment for medicinal chemistry efforts targeting inflammatory diseases [3]. Its cyclopropyl group is a key structural feature for binding the kinase hinge region, distinguishing it from simple, non-cyclic benzamides that lack this conformational constraint [4]. Researchers can build upon this core to enhance potency and selectivity for p38α over other kinases.

Control Compound for Differentiating Regioisomeric Activity and Safety Profiles

A critical, yet often overlooked, application is its use as a defined control for regioisomers. Studies have shown that the closely related compound N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS 1007767-11-4) possesses a distinct hazard profile, including oral acute toxicity and skin irritation . Utilizing CAS 897948-59-3 ensures experimental reproducibility and avoids the confounding variables and potential safety concerns introduced by the incorrect isomer, a crucial factor in both academic and industrial labs.

Chemical Probe for Studying Amide Bond Conformation in Molecular Recognition

The 2-methyl-3-methoxy substitution pattern on the benzamide ring of CAS 897948-59-3 influences the dihedral angle of the amide bond, impacting molecular recognition [2]. This makes the compound a valuable chemical probe for structural biology and computational chemistry studies focused on understanding how subtle changes in small-molecule conformation affect protein-ligand binding, offering a more nuanced tool than compounds with different substitution patterns.

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